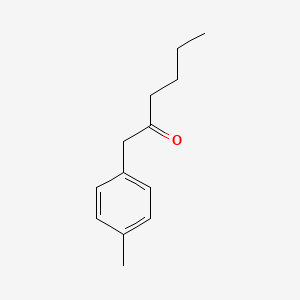

1-(4-Methylphenyl)hexan-2-one

Description

Propriétés

Formule moléculaire |

C13H18O |

|---|---|

Poids moléculaire |

190.28 g/mol |

Nom IUPAC |

1-(4-methylphenyl)hexan-2-one |

InChI |

InChI=1S/C13H18O/c1-3-4-5-13(14)10-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3 |

Clé InChI |

MXVFWNFIJQXJNI-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(=O)CC1=CC=C(C=C1)C |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation Approach

One classical method involves Friedel-Crafts acylation of 4-methylbenzene derivatives with suitable acyl chlorides or anhydrides to introduce the ketone functionality:

- Starting materials: 4-methylbenzene (p-xylene or 4-methylphenyl derivatives) and hexanoyl chloride or related acylating agents.

- Catalyst: Lewis acids such as aluminum chloride (AlCl₃).

- Conditions: Anhydrous environment, controlled temperature (0–50°C).

- Outcome: Direct formation of 1-(4-methylphenyl)hexan-2-one via electrophilic aromatic substitution.

This method is efficient for aromatic ketone synthesis but may require careful control to avoid polyacylation or rearrangement.

Organometallic Addition to Carbonyl Precursors

Another approach involves the nucleophilic addition of organometallic reagents to carbonyl compounds:

- Step 1: Preparation of 4-methylphenyl-substituted aldehyde or ketone intermediate.

- Step 2: Addition of a hexyl organometallic reagent (e.g., hexylmagnesium bromide or hexyllithium) to the carbonyl compound.

- Step 3: Controlled oxidation or work-up to yield the ketone.

This method allows for high regioselectivity and can be adapted for stereoselective synthesis.

Catalytic Hydrogenation and Oxidation

In some cases, a precursor with an unsaturated or hydroxyl group is hydrogenated or oxidized to yield the ketone:

- Hydrogenation: Catalytic hydrogenation of α,β-unsaturated ketones or alcohols.

- Oxidation: Use of oxidants like PCC (pyridinium chlorochromate) or Swern oxidation to convert secondary alcohols to ketones.

This method is useful when the intermediate is accessible and requires mild reaction conditions.

Research Findings and Data Tables

While direct literature specifically on 1-(4-methylphenyl)hexan-2-one is limited, analogous compounds and related synthetic procedures provide insight into optimal conditions and yields.

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Methylbenzene + Hexanoyl chloride, AlCl₃, 0–50°C | 70–85 | Requires anhydrous conditions, possible polyacylation |

| Organometallic Addition | 4-Methylbenzaldehyde + Hexylmagnesium bromide, then oxidation | 65–80 | High regioselectivity, sensitive to moisture |

| Catalytic Hydrogenation/Oxidation | α,β-unsaturated ketone + H₂/Pd-C or PCC oxidation | 60–75 | Mild conditions, dependent on precursor availability |

Advanced Process Insights from Patent Literature

Although patents primarily focus on related compounds such as 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinoprop-1-ene and its isomers, some methodologies provide transferable knowledge:

- Use of acid-catalyzed dehydration and basification steps to isolate specific isomers.

- Avoidance of chromatographic purification by selective precipitation and washing techniques.

- Employment of alkali metal hydroxides or aqueous ammonia for basification and purification.

These approaches emphasize process efficiency and purity, which can be adapted for the preparation of 1-(4-methylphenyl)hexan-2-one analogs where applicable.

Summary of Preparation Method Analysis

| Preparation Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Direct, well-established, scalable | Requires strict moisture control, possible side reactions | 70–85 |

| Organometallic Addition | High regioselectivity, adaptable for stereochemistry | Sensitive to air/moisture, requires careful handling | 65–80 |

| Catalytic Hydrogenation/Oxidation | Mild conditions, useful for functional group transformations | Dependent on precursor availability | 60–75 |

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: 4-methylbenzoic acid.

Reduction: 1-(4-methylphenyl)hexan-2-ol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

1-(4-Methylphenyl)hexan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Methylphenyl)hexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituents, chain length, and functional groups:

Table 1: Structural Comparison

| Compound Name | Substituent(s) on Phenyl Ring | Ketone Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-(4-Methylphenyl)hexan-2-one | 4-methyl | C2 | C₁₃H₁₈O | 190.28 | NPS precursor, methyl substituent |

| 1-(4-Methoxyphenyl)ethanone | 4-methoxy | C1 | C₉H₁₀O₂ | 150.18 | Shorter chain, electron-rich methoxy |

| 1-(4-Hydroxyphenyl)hexan-1-one | 4-hydroxy | C1 | C₁₂H₁₆O₂ | 192.26 | Hydroxy group enhances polarity |

| 1-(2-Hydroxy-4-methylphenyl)-5-methylhexan-1-one | 2-hydroxy-4-methyl | C1 | C₁₄H₂₀O₂ | 220.31 | Branched chain, steric effects |

| 1-(4-Isopropoxy-phenyl)-hexan-2-one | 4-isopropoxy | C2 | C₁₅H₂₂O₂ | 234.33 | Bulky substituent, increased lipophilicity |

| Mexedrone (3-Methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) | 4-methyl, 3-methoxy, methylamino | C1 | C₁₂H₁₇NO₂ | 207.27 | Amino group alters pharmacological activity |

Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The methyl group in 1-(4-Methylphenyl)hexan-2-one is electron-donating, increasing the electron density of the aromatic ring compared to methoxy (stronger electron-donating) or hydroxy (electron-withdrawing when deprotonated) substituents . This affects reactivity in electrophilic substitution reactions.

- Lipophilicity: The isopropoxy group in 1-(4-Isopropoxy-phenyl)-hexan-2-one enhances lipophilicity (logP ~3.7 inferred from analogs) compared to the methyl or hydroxy variants, influencing bioavailability .

- Melting Points: 1-(4-Methoxyphenyl)ethanone has a melting point of 154°C, while hydroxy-substituted analogs (e.g., 1-(4-Hydroxyphenyl)hexan-1-one) are solids at room temperature due to hydrogen bonding .

Chemical Reactivity

- Oxidation: 1-(4-Methylphenyl)hexan-2-one is less prone to oxidation than 1-(4-Methoxyphenyl)ethanone, which forms hydroperoxides under aerobic conditions .

- Nucleophilic Attack : The ketone group in hydroxy-substituted analogs (e.g., 1-(4-Hydroxyphenyl)hexan-1-one) is more electrophilic due to hydrogen bonding with the adjacent hydroxyl group .

Activité Biologique

1-(4-Methylphenyl)hexan-2-one, commonly known as 4-methyl-1-phenylpentan-1-one , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(4-Methylphenyl)hexan-2-one is categorized as a ketone with the following structural formula:

This compound features a hexane backbone with a methyl group and a phenyl group attached to the second carbon, contributing to its unique chemical properties.

The biological activity of 1-(4-Methylphenyl)hexan-2-one primarily involves its interaction with neurotransmitter transporters. Studies have shown that it exhibits significant affinity for dopamine and norepinephrine transporters, which are crucial in regulating mood and cognitive functions. The compound acts as an inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft, potentially leading to stimulant effects similar to those observed with other psychostimulants .

1. Stimulant Effects

Research indicates that 1-(4-Methylphenyl)hexan-2-one may produce stimulant effects comparable to those of amphetamines. It has been linked to increased locomotor activity in animal models, suggesting its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) or narcolepsy .

2. Antimicrobial Activity

A study evaluating various derivatives of compounds related to 1-(4-Methylphenyl)hexan-2-one demonstrated notable antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound may have therapeutic potential in treating bacterial infections .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 1-(4-Methylphenyl)hexan-2-one on cancer cell lines. The compound exhibited moderate cytotoxicity against breast cancer MCF-7 cells, indicating its potential as a lead compound for developing anticancer agents. Further exploration into its mechanism revealed that it may induce apoptosis in cancer cells through oxidative stress pathways .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.